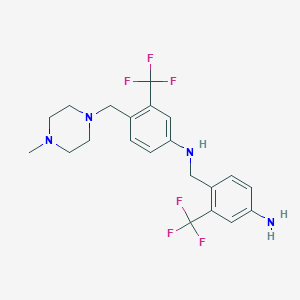
N-(4-Amino-2-(trifluoromethyl)benzyl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Amino-2-(trifluoromethyl)benzyl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of trifluoromethyl groups and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-(trifluoromethyl)benzyl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline typically involves multiple steps, including:
Formation of the benzylamine intermediate: This can be achieved through the reaction of 4-amino-2-(trifluoromethyl)benzyl chloride with an appropriate amine.
Introduction of the piperazine moiety: This step involves the reaction of the benzylamine intermediate with 4-methylpiperazine under suitable conditions, such as in the presence of a base like triethylamine.
Final coupling: The final product is obtained by coupling the intermediate with 3-(trifluoromethyl)aniline under conditions that may include the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could target the trifluoromethyl groups, potentially converting them to methyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, or halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield nitroso derivatives, while substitution could introduce nitro or halogen groups onto the aromatic rings.
科学的研究の応用
N-(4-Amino-2-(trifluoromethyl)benzyl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving amine and piperazine functionalities.
Medicine: Investigation of its potential as a pharmaceutical agent, particularly in the treatment of diseases where trifluoromethyl groups are known to enhance biological activity.
Industry: Use in the development of new materials with specific properties, such as fluorinated polymers.
作用機序
The mechanism of action of N-(4-Amino-2-(trifluoromethyl)benzyl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The trifluoromethyl groups could enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
類似化合物との比較
Similar Compounds
- N-(4-Amino-2-(trifluoromethyl)benzyl)-4-(methylpiperazin-1-yl)aniline
- N-(4-Amino-2-(trifluoromethyl)benzyl)-4-(piperazin-1-yl)methyl-3-(trifluoromethyl)aniline
Uniqueness
N-(4-Amino-2-(trifluoromethyl)benzyl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is unique due to the presence of multiple trifluoromethyl groups and a piperazine ring, which can significantly influence its chemical and biological properties. These features may enhance its stability, lipophilicity, and ability to interact with biological targets compared to similar compounds.
特性
分子式 |
C21H24F6N4 |
|---|---|
分子量 |
446.4 g/mol |
IUPAC名 |
4-[[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)anilino]methyl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C21H24F6N4/c1-30-6-8-31(9-7-30)13-15-3-5-17(11-19(15)21(25,26)27)29-12-14-2-4-16(28)10-18(14)20(22,23)24/h2-5,10-11,29H,6-9,12-13,28H2,1H3 |
InChIキー |
MADSIRIQWMWAPC-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)NCC3=C(C=C(C=C3)N)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



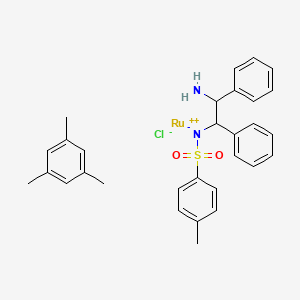
![{N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid](/img/structure/B12509828.png)
![N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B12509832.png)
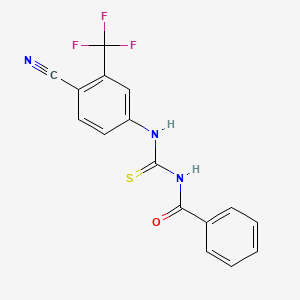
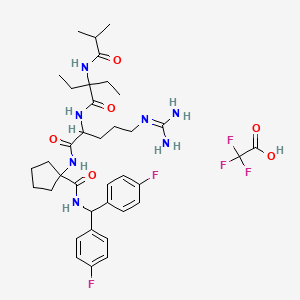
![Disodium hydrogen {[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl phosphonato}oxyphosphonate](/img/structure/B12509844.png)
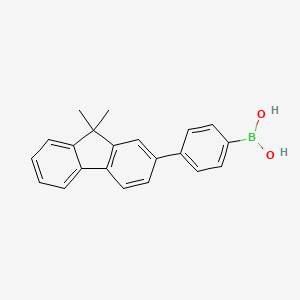
![N-{[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine](/img/structure/B12509854.png)
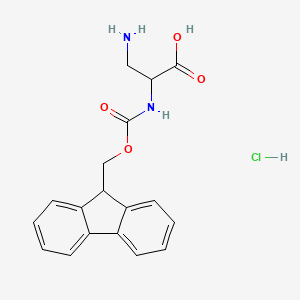
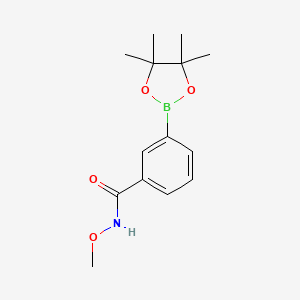

![1-[[2-(2,5-Difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B12509904.png)
![3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12509908.png)
